molecular formula C20H28N4O3 B2577321 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide CAS No. 923232-94-4

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide

货号: B2577321
CAS 编号: 923232-94-4
分子量: 372.469
InChI 键: GYFOJVHQEUPFCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-Dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a synthetic small molecule characterized by a 1,3,8-triazaspiro[4.5]decane core with 2,4-dioxo functional groups. The 8-position of the spirocyclic system is substituted with a propyl chain, while the acetamide moiety is modified with a phenethyl group. This structural framework is associated with diverse biological activities, particularly in targeting protein kinases and enzymes involved in fibrotic pathways .

属性

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-2-12-23-13-9-20(10-14-23)18(26)24(19(27)22-20)15-17(25)21-11-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFOJVHQEUPFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide typically involves multiple steps, starting with the formation of the spiro linkage. The initial step often includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable amine and a diketone can lead to the formation of the spiro compound. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to more efficient production. The use of automated systems can also minimize human error and improve reproducibility.

化学反应分析

Types of Reactions

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be employed to remove oxygen atoms or add hydrogen atoms, typically using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

The compound is being explored for its therapeutic applications in pain management due to its selective action on opioid receptors. Its unique structure may provide advantages over existing analgesics by offering effective pain relief with fewer side effects.

Biological Studies

Research has focused on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions can elucidate its pharmacological profile and potential side effects.

Synthetic Chemistry

As a building block, this compound can be utilized in synthesizing more complex molecules. Its structural characteristics make it suitable for further modification to create derivatives with enhanced biological activity or novel properties.

Industrial Applications

In industrial settings, this compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure may allow for innovative applications in various chemical processes.

Case Studies

Several studies have highlighted the efficacy of similar compounds in various applications:

  • Pain Management : A study demonstrated that compounds similar to 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide exhibited significant antinociceptive effects in animal models when tested against established pain stimuli.
  • Biochemical Pathway Analysis : Research on related molecules indicated that their interaction with the Delta Opioid Receptor could lead to downstream effects involving neurotransmitter release and modulation of pain pathways .

作用机制

The mechanism of action of 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide involves its interaction with delta opioid receptors. These receptors are part of the G-protein coupled receptor family and play a crucial role in modulating pain and mood. The compound binds to these receptors, activating intracellular signaling pathways that result in the desired therapeutic effects .

相似化合物的比较

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/ID R8 Substituent Acetamide Substituent Primary Target Key Findings Reference
Target Compound Propyl N-Phenethyl DDR1 Kinase (putative) Hypothesized anti-fibrotic activity based on structural similarity to DDR1 inhibitors .
2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-…-trifluoroethyl)acetamide (2.13) Pyrazolo-pyridine carbonyl N-(2,2,2-Trifluoroethyl) DDR1 Kinase Potent DDR1 inhibition; reduced renal fibrosis in preclinical models .
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-…-yl)acetamide (5) 2,4-Dimethoxybenzoyl N-(2,4-Dichlorophenethyl) Mycobacterial Lpd Co-crystal structure confirmed binding to Mtb Lpd; selective anti-mycobacterial activity .
NFOT 2-Naphthalenecarboxamide Phospholipase D (PLD) Inhibits PLD-mediated phosphatidic acid signaling; no spirocyclic dioxo groups .
2-{8-Benzyl-2,4-dioxo-…-yl}acetic acid hydrochloride Benzyl Acetic acid (hydrochloride salt) Undisclosed Commercial availability suggests utility as a synthetic intermediate .
N,N-Dimethyl-2-(4-oxo-1-phenyl-8-propanoyl-…-yl)acetamide Propanoyl N,N-Dimethyl Undisclosed Increased lipophilicity may enhance membrane permeability .

Pharmacological and Mechanistic Insights

  • DDR1 Kinase Inhibitors : Compounds like 2.13 () and the co-crystallized 6FEW () share the 1,3,8-triazaspiro[4.5]decane core but differ in substituents. The trifluoroethyl group in 2.13 enhances metabolic stability, while the pyrazolo-pyridine carbonyl at R8 improves kinase selectivity . The target compound’s phenethyl side chain may mimic tyrosine kinase inhibitor pharmacophores, though empirical validation is needed.
  • Anti-Mycobacterial Agents : Compound 5 () demonstrates that bulky aromatic R8 groups (e.g., dimethoxybenzoyl) enable selective inhibition of mycobacterial enzymes, likely due to hydrophobic pocket interactions . The target compound’s smaller propyl substituent may limit such activity.

生物活性

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide is a compound belonging to the class of triazaspiro compounds, which have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure indicates the presence of a spirocyclic framework combined with an acetamide moiety. Its molecular formula is C16H23N5O4C_{16}H_{23}N_5O_4, and it has a molecular weight of 349.38 g/mol .

Research indicates that compounds in the triazaspiro class, including the one under consideration, act as inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes are crucial for regulating hypoxia-inducible factors (HIFs), which play significant roles in cellular responses to oxygen levels. By inhibiting PHDs, these compounds can increase erythropoietin (EPO) levels, promoting erythropoiesis and potentially treating anemia .

Pharmacological Effects

  • Erythropoiesis Stimulation : Studies have shown that triazaspiro compounds can robustly upregulate EPO in vivo. This property is particularly beneficial for conditions characterized by low red blood cell counts .
  • Cytotoxicity and Antitumor Activity : Preliminary studies suggest that derivatives of triazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The exact mechanism is under investigation but may involve apoptosis induction or cell cycle arrest .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to modulation of HIF pathways, which could be relevant for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
ErythropoiesisUpregulation of EPO
Antitumor ActivityCytotoxicity against cancer cells
NeuroprotectionPotential protective effects in models

Case Study: EPO Regulation

In a study focused on the pharmacokinetics and pharmacodynamics of triazaspiro compounds, it was found that administration led to a significant increase in serum EPO levels in animal models. This effect was attributed to the inhibition of PHD enzymes, leading to stabilization of HIFs and subsequent transcriptional activation of EPO genes .

Case Study: Cytotoxicity Assessment

A series of cytotoxicity assays conducted on various cancer cell lines demonstrated that certain derivatives of triazaspiro compounds exhibited IC50 values in the low micromolar range. This suggests a promising avenue for further development as anticancer agents .

常见问题

Q. What are the recommended synthetic routes for 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis of this spiro compound involves multi-step reactions, often starting with cyclization of precursors like thiourea derivatives and maleimides in glacial acetic acid under reflux (2–4 hours). Key steps include:

  • Condensation reactions (e.g., 1,3-dioxoisoindolin-2-yl thiourea with aryl maleimides) .
  • Solvent optimization : Acetic acid is preferred for its ability to stabilize intermediates.
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .
  • Yield enhancement : Recrystallization from ethanol/water mixtures improves purity.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Glacial acetic acid, reflux65–75≥95%

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization, and what key parameters should be reported?

Methodological Answer:

  • X-ray crystallography : Monoclinic systems (space group P2₁/c) with unit cell parameters (a, b, c, β) provide definitive structural confirmation. For example:
    • a = 9.4942 Å, b = 20.6765 Å, c = 12.0052 Å, β = 105.063° .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign spirocyclic protons (δ 1.2–3.5 ppm) and carbonyl groups (δ 165–175 ppm).
    • FT-IR : Confirm amide C=O stretches (~1680 cm⁻¹) and spirocyclic ring vibrations .

Q. Table 2: Key Crystallographic Data

ParameterValue
Space groupP2₁/c
Z (molecules/unit cell)4
V (ų)2275.73

Q. What pharmacological targets are associated with this compound, and how are in vitro assays designed to evaluate its activity?

Methodological Answer:

  • Targets : Potential activity against enzymes like Pfmrk (malaria-related kinase) or Hedgehog signaling pathways, based on structural analogs .
  • Assay design :
    • Enzyme inhibition : Use fluorescence-based assays with ATP-competitive inhibitors.
    • Cell permeability : Evaluate via Caco-2 monolayers with LC-MS quantification .
    • Dose-response curves : IC₅₀ values derived from 8-point dilutions (1 nM–100 µM).

Advanced Research Questions

Q. How can researchers optimize chromatographic methods (e.g., HPLC) to resolve impurities in synthesized batches?

Methodological Answer:

  • Column selection : High-resolution columns (e.g., Chromolith® RP-18e) with 100 mm × 4.6 mm dimensions .
  • Mobile phase : Gradient elution (ACN:water + 0.1% TFA) over 20 minutes.
  • Detection : UV at 254 nm for amide/aromatic moieties.
  • Validation : Include system suitability tests (RSD < 2% for retention time) .

Q. Table 3: Example HPLC Conditions

ParameterSpecification
ColumnChromolith RP-18e
Flow rate1.0 mL/min
Gradient10–90% ACN in 20 min

Q. How should in vivo studies be designed to evaluate pharmacokinetic properties, including bioavailability and metabolite identification?

Methodological Answer:

  • Animal models : Use Sprague-Dawley rats (n = 6/group) with IV/PO dosing (1–10 mg/kg).
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose.
  • Analytical methods : LC-MS/MS with ESI+ for parent compound and metabolites (e.g., hydroxylated derivatives) .
  • Data analysis : Non-compartmental modeling for AUC, Cₘₐₓ, and t₁/₂.

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

Methodological Answer:

  • Mechanistic studies : Compare cellular uptake (e.g., P-gp efflux assays) to identify bioavailability barriers .
  • Metabolite profiling : Use liver microsomes to detect inactive metabolites .
  • Dose optimization : Adjust formulations (e.g., PEGylation) to enhance solubility and exposure .

Q. How can computational modeling predict physicochemical properties (e.g., LogD, pKa) to guide experimental design?

Methodological Answer:

  • Software tools : Use Molinspiration or ACD/Labs to calculate:
    • LogD (pH 7.4) : ~2.5 (indicating moderate lipophilicity) .
    • pKa : ~13.7 (basic nitrogen in spirocyclic core) .
  • Applications : Predict blood-brain barrier penetration (LogBB > 0.3) or solubility challenges.

Q. What experimental controls are critical when assessing off-target effects in kinase inhibition assays?

Methodological Answer:

  • Positive controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO ≤ 0.1%).
  • Counter-screens : Test against unrelated kinases (e.g., PKA, PKC) to confirm selectivity .
  • Data normalization : Express inhibition as % activity relative to controls (n = 3 replicates).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。